molecular formula C10H11NO B2744686 3,4-dihydroquinoline-1(2H)-carbaldehyde CAS No. 2739-16-4

3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No. B2744686
CAS RN: 2739-16-4
M. Wt: 161.204
InChI Key: RPZDJWSZVSCQDU-UHFFFAOYSA-N
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Description

The compound “3,4-dihydroquinoline-1(2H)-carbaldehyde” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of “3,4-dihydroquinoline-1(2H)-carbaldehyde” is likely to be similar to that of its related compounds, such as 3,4-dihydroisoquinolin-1(2H)-one .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans .

Scientific Research Applications

Synthesis and Chemistry

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, like 3,4-dihydroquinoline-1(2H)-carbaldehyde, have focused on the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant synthetic applications and biological evaluation (Hamama et al., 2018).

Catalysis and Reaction Mechanisms

  • Research on 3,4-dihydroquinoline derivatives includes the development of catalyst-controlled switches in diastereoselectivities, facilitating the enantioselective construction of functionalized 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines with multiple stereocenters, highlighting their significance in stereoselective synthesis (Ping et al., 2017).

Biological Activities and Medical Applications

  • The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their copper(II) complexes have been explored for potential biological activities. These complexes have shown strong radical scavenging properties and exhibited cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Raja et al., 2011).

Materials Science and Organic Synthesis

  • Ruthenium(II) carbonyl complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been studied for their catalytic efficiency in reactions like amidation of alcohols with amines, highlighting their potential as catalysts in organic synthesis and material science applications (Selvamurugan et al., 2016).

Environmental Applications

  • In the context of environmental applications, the inhibition behavior of quinoline derivatives, including those related to 3,4-dihydroquinoline-1(2H)-carbaldehyde, has been studied for corrosion protection of mild steel in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Lgaz et al., 2017).

properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDJWSZVSCQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinoline-1(2H)-carbaldehyde

Citations

For This Compound
9
Citations
Y Han, Z Wang, R Xu, W Zhang, W Chen… - Angewandte Chemie …, 2018 - Wiley Online Library
Single‐atom catalysts (SACs) have been explored widely as potential substitutes for homogeneous catalysts. Isolated cobalt single‐atom sites were stabilized on an ordered porous …
Number of citations: 163 onlinelibrary.wiley.com
L Huang, H Zhang, Y Cheng, Q Sun, T Gan, Q He… - Chinese Chemical …, 2022 - Elsevier
Improving the transfer hydrogenation of N-heteroarenes is of key importance for various industrial processes and remains a challenge so far. We reported here a microcapsule-pyrolysis …
Number of citations: 6 www.sciencedirect.com
Z Bertoli - 2020 - digitalcommons.kennesaw.edu
Tetrahydroquinolines (THQs) are a group of N-heterocyclic molecules derived from natural sources. They show a wide range of interesting biological activity and have been the basis for …
Number of citations: 0 digitalcommons.kennesaw.edu
S Furukawa, Y Ohno, T Shishido, K Teramura… - ACS …, 2011 - ACS Publications
Niobium oxide (Nb 2 O 5 ) can function as a photocatalyst for selective oxidation of benzylamine rather than other semiconductor metal oxides such as TiO 2 , ZnO, and WO 3 . Various …
Number of citations: 272 pubs.acs.org
Y Zhang, W Yu, S Cao, Z Sun, X Nie, Y Liu… - ACS Catalysis, 2021 - ACS Publications
The pursuit of a powerful strategy to enable chemoselective transfer hydrogenation reaction of quinolines to their corresponding tetrahydroquinolines is of great significance, but it …
Number of citations: 16 pubs.acs.org
Y Leng, S Du, G Feng, X Sang, P Jiang… - … applied materials & …, 2019 - ACS Publications
It is highly desired but remains a great challenge to develop non-noble metal heterogeneous catalysts to supersede noble metal catalysts for formic acid (FA) dehydrogenation and the …
Number of citations: 24 pubs.acs.org
H Gao, J Jia, CH Tung, W Wang - Organometallics, 2023 - ACS Publications
We report a novel iron(II) complex supported by an anionic phosphanyl-iminopyridinate ligand, Cp*Fe(Cy 2 PN═C 5 H 4 N) (1), which shows remarkable catalytic activity in the …
Number of citations: 0 pubs.acs.org
R Wani, HK Chaudhari - Organic Preparations and Procedures …, 2023 - Taylor & Francis
The amide bond is the key protein linkage and is a crucial aspect of structure in a very large number of drugs, dyes, polymers, and agrochemicals. 1–6 In 2021, The American Chemical …
Number of citations: 0 www.tandfonline.com
XF Li, XG Zhang, F Chen, XH Zhang - The Journal of Organic …, 2018 - ACS Publications
Ethyl bromodifluoroacetate (BrCF 2 COOEt) was first used as the N-formylating reagent in the copper-catalyzed N-formylation of amines. A range of primary, secondary, cyclic arylamines…
Number of citations: 27 pubs.acs.org

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